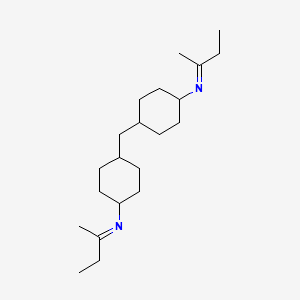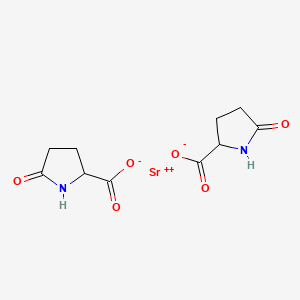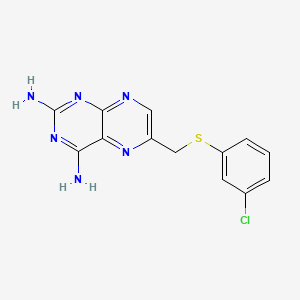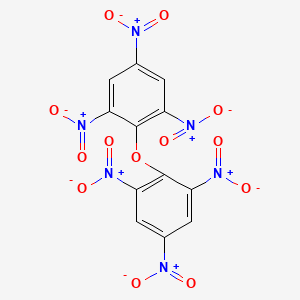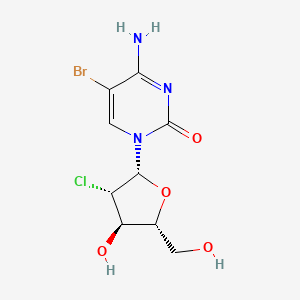
4-Amino-5-bromo-1-(2-chloro-2-deoxy-beta-D-arabinofuranosyl)pyrimidin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-5-bromo-1-(2-chloro-2-deoxy-beta-D-arabinofuranosyl)pyrimidin-2(1H)-one is a synthetic nucleoside analog. This compound is of interest due to its potential applications in medicinal chemistry, particularly in the development of antiviral and anticancer agents. The structure of this compound includes a pyrimidine base attached to a modified sugar moiety, which is crucial for its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-bromo-1-(2-chloro-2-deoxy-beta-D-arabinofuranosyl)pyrimidin-2(1H)-one typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-bromo-2’-deoxyuridine and 2-chloro-2-deoxy-D-arabinofuranose.
Glycosylation Reaction: The key step involves the glycosylation of the pyrimidine base with the sugar moiety. This is usually achieved under acidic conditions using a Lewis acid catalyst like trimethylsilyl trifluoromethanesulfonate.
Amination: The bromine atom at the 4-position of the pyrimidine ring is then substituted with an amino group through a nucleophilic substitution reaction using ammonia or an amine source.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes:
Scaling Up: Using larger reaction vessels and continuous flow reactors to handle bulk quantities.
Purification: Employing techniques such as crystallization, chromatography, and recrystallization to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and safety of the compound.
Chemical Reactions Analysis
Types of Reactions
4-Amino-5-bromo-1-(2-chloro-2-deoxy-beta-D-arabinofuranosyl)pyrimidin-2(1H)-one undergoes several types of chemical reactions:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to remove the halogen atoms, yielding a more simplified nucleoside analog.
Substitution: The halogen atoms (bromine and chlorine) can be substituted with other functional groups such as hydroxyl, alkyl, or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or nitric acid under controlled conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or other reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as sodium azide, thiols, or amines under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted nucleoside analogs, which can be further explored for their biological activities.
Scientific Research Applications
4-Amino-5-bromo-1-(2-chloro-2-deoxy-beta-D-arabinofuranosyl)pyrimidin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Studied for its interactions with enzymes involved in DNA replication and repair.
Medicine: Investigated for its potential as an antiviral and anticancer agent. It can inhibit the replication of certain viruses and the proliferation of cancer cells.
Industry: Utilized in the development of diagnostic tools and therapeutic agents.
Mechanism of Action
The mechanism of action of 4-Amino-5-bromo-1-(2-chloro-2-deoxy-beta-D-arabinofuranosyl)pyrimidin-2(1H)-one involves its incorporation into DNA or RNA, leading to the disruption of nucleic acid synthesis. This compound targets enzymes such as DNA polymerase and reverse transcriptase, inhibiting their activity and thereby preventing the replication of viral genomes or the proliferation of cancer cells.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2’-deoxyuridine: A nucleoside analog used in the treatment of viral infections and certain cancers.
2-Chloro-2’-deoxyadenosine: An antineoplastic agent used in the treatment of hairy cell leukemia.
2’-Deoxy-5-fluorouridine: A chemotherapeutic agent used in the treatment of various cancers.
Uniqueness
4-Amino-5-bromo-1-(2-chloro-2-deoxy-beta-D-arabinofuranosyl)pyrimidin-2(1H)-one is unique due to its specific combination of halogen and amino substitutions, which confer distinct biological activities. Its ability to inhibit both viral replication and cancer cell proliferation makes it a versatile compound in medicinal chemistry.
Properties
CAS No. |
80791-95-3 |
|---|---|
Molecular Formula |
C9H11BrClN3O4 |
Molecular Weight |
340.56 g/mol |
IUPAC Name |
4-amino-5-bromo-1-[(2R,3S,4R,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C9H11BrClN3O4/c10-3-1-14(9(17)13-7(3)12)8-5(11)6(16)4(2-15)18-8/h1,4-6,8,15-16H,2H2,(H2,12,13,17)/t4-,5+,6-,8-/m1/s1 |
InChI Key |
PPXUQXLEOOYXNC-BYPJNBLXSA-N |
Isomeric SMILES |
C1=C(C(=NC(=O)N1[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)Cl)N)Br |
Canonical SMILES |
C1=C(C(=NC(=O)N1C2C(C(C(O2)CO)O)Cl)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


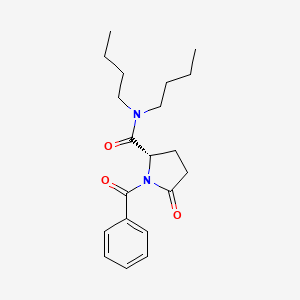
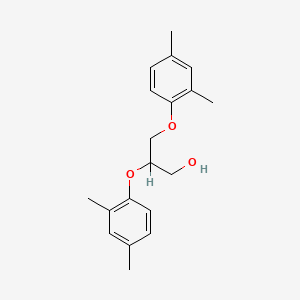
![3-[2-[2-(1-Naphthylamino)ethoxy]ethoxy]propiononitrile](/img/structure/B12666166.png)
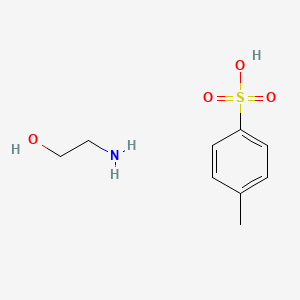
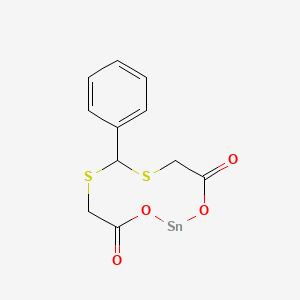
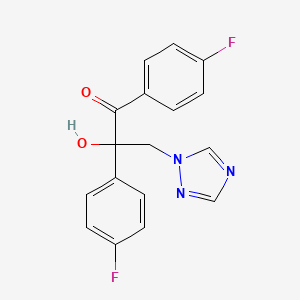

![Ethyl 4-pentyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B12666198.png)
